molecular formula C22H34O4 B14635537 Bis(2-methylhexyl) benzene-1,2-dicarboxylate CAS No. 53306-52-8

Bis(2-methylhexyl) benzene-1,2-dicarboxylate

Cat. No.: B14635537
CAS No.: 53306-52-8
M. Wt: 362.5 g/mol
InChI Key: FBDBBRIVIAEKGN-UHFFFAOYSA-N
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Description

Bis(2-methylhexyl) benzene-1,2-dicarboxylate is an organic compound with the molecular formula C24H38O4. It is a diester of phthalic acid and 2-methylhexanol. This compound is commonly used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity. It is a colorless, viscous liquid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methylhexyl) benzene-1,2-dicarboxylate is typically synthesized through the esterification of phthalic anhydride with 2-methylhexanol. The reaction is catalyzed by an acid such as sulfuric acid or para-toluenesulfonic acid. The general reaction conditions involve heating the reactants to a temperature of around 150-200°C and removing the water formed during the reaction to drive it to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water produced is continuously removed, often using a distillation column. The crude product is then purified through neutralization, washing, and filtration to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylhexyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(2-methylhexyl) benzene-1,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The primary mechanism by which Bis(2-methylhexyl) benzene-1,2-dicarboxylate exerts its effects is through its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the material. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylhexyl) benzene-1,2-dicarboxylate is unique in its balance of plasticizing efficiency and lower toxicity compared to some other phthalates. Its specific alkyl chain structure provides a distinct set of physical properties, making it suitable for applications where both flexibility and safety are paramount .

Properties

CAS No.

53306-52-8

Molecular Formula

C22H34O4

Molecular Weight

362.5 g/mol

IUPAC Name

bis(2-methylhexyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C22H34O4/c1-5-7-11-17(3)15-25-21(23)19-13-9-10-14-20(19)22(24)26-16-18(4)12-8-6-2/h9-10,13-14,17-18H,5-8,11-12,15-16H2,1-4H3

InChI Key

FBDBBRIVIAEKGN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)CCCC

Origin of Product

United States

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